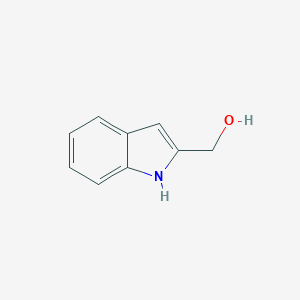

1H-Indole-2-methanol

概要

説明

1H-Indole-2-methanol is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165230. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

(1H-Indol-2-yl)methanol, also known as 1H-Indole-2-methanol or 1H-indol-2-ylmethanol, is a versatile compound used in the synthesis of various indoles It has been used as a reactant for the synthesis of 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives, which are known to act as 5-ht6 receptor ligands .

Mode of Action

It is known to be a useful starter in indole chemistry . It is used in the synthesis of various indoles, including Oxazino[4,3-a]indoles , which suggests that it may interact with its targets through the formation of these complex structures.

Biochemical Pathways

The biochemical pathways affected by (1H-Indol-2-yl)methanol are likely to be related to the functions of the indoles it helps synthesize. For instance, 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives, synthesized using (1H-Indol-2-yl)methanol, are known to act as 5-HT6 receptor ligands . The 5-HT6 receptor is involved in the serotonin neurotransmission pathway, which plays a crucial role in mood regulation, anxiety, and cognition.

Pharmacokinetics

As a small molecule with a molecular weight of 14717 , it is likely to have good bioavailability

Result of Action

The molecular and cellular effects of (1H-Indol-2-yl)methanol’s action are likely to be related to the functions of the indoles it helps synthesize. For example, it has been used in the synthesis of SR13668, designed to mimic the unique anticancer mechanisms of dietary indole-3-carbinol to block Akt signaling . This suggests that (1H-Indol-2-yl)methanol may contribute to anticancer effects through its role in the synthesis of such compounds.

生化学分析

Biochemical Properties

1H-Indol-2-yl)methanol, like other indole derivatives, possesses various biological activities. It has been found to interact with multiple receptors, making it useful in developing new derivatives . Indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

The cellular effects of 1H-Indol-2-yl)methanol are diverse, given its broad-spectrum biological activities. It has been reported to show inhibitory activity against influenza A . It also has potential anticancer mechanisms, designed to mimic the unique anticancer mechanisms of dietary indole-3-carbinol to block Akt signaling .

Molecular Mechanism

At the molecular level, 1H-Indol-2-yl)methanol exerts its effects through various mechanisms. For instance, it binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives . It also has the ability to inhibit or activate enzymes, leading to changes in gene expression .

Metabolic Pathways

1H-Indol-2-yl)methanol is likely involved in the metabolism of tryptophan, as indole is a product of tryptophan degradation

生物活性

1H-Indole-2-methanol is an indole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, antitumor, and antiviral activities, supported by case studies and findings from various research sources.

This compound (C9H9NO) features a hydroxymethyl group attached to the indole ring, contributing to its biological activity. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activities

1. Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. A study by Subba Rami Reddy et al. synthesized several indole derivatives, including this compound, and evaluated their antimicrobial efficacy against various pathogens. The results showed promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 μg/mL depending on the specific derivative and organism tested .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | 2 |

| S. aureus | 1 | |

| Pseudomonas aeruginosa | 3 |

2. Antitumor Activity

The antitumor potential of this compound has been explored through various studies. For instance, a report highlighted its ability to inhibit cancer cell proliferation in vitro. The compound demonstrated an IC50 value of approximately 12 μM against breast cancer cell lines, indicating a moderate level of cytotoxicity . This suggests that further structural modifications could enhance its potency.

3. Antiviral Activity

Indole derivatives have also shown promise in antiviral applications. A study evaluated the efficacy of various indoles against the Hepatitis C virus (HCV). Results indicated that this compound exhibited antiviral activity with an EC50 value of around 5 μM, making it a candidate for further development in antiviral therapy .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comprehensive study involving various indole derivatives, including this compound, researchers assessed their antimicrobial properties against clinical isolates of bacteria. The findings indicated that the compound effectively inhibited the growth of multidrug-resistant strains, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Antitumor Mechanism

Another investigation focused on the mechanism of action of indole derivatives on cancer cells. The study revealed that this compound induces apoptosis through the activation of caspase pathways, which are crucial for programmed cell death in cancer therapy .

科学的研究の応用

Anticancer Applications

Recent studies have highlighted the potential of 1H-indole derivatives, including 1H-indole-2-methanol, as effective anticancer agents. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines, such as colon, lung, breast, and skin cancers.

Case Study: Synthesis and Evaluation of Indole Derivatives

A study synthesized several derivatives of this compound and evaluated their anticancer activity against HCT-116 cells. The results demonstrated that certain derivatives achieved over 70% inhibition of cell proliferation at specific concentrations. The synthesis involved using catalysts like PPA/SiO₂ and SSA in solvent-free conditions, leading to high yields of the desired products .

| Compound | Cell Line | Inhibition (%) | Concentration (μM) |

|---|---|---|---|

| 2-(Thiophen-2-yl)-1H-indole | HCT-116 | 75 | 10 |

| Methylene bis(2-(thiophen-2-yl)-1H-indole) | HCT-116 | 80 | 5 |

Receptor Modulation

This compound has also been studied for its role as a modulator of cannabinoid receptors (CB1). Structure-activity relationship (SAR) studies have identified that modifications on the indole structure can enhance its potency as a negative allosteric modulator at the CB1 receptor.

Case Study: Structure-Activity Relationship Studies

A series of substituted indole derivatives were synthesized to evaluate their activity at the CB1 receptor. The presence of specific functional groups significantly influenced their binding affinity and modulation potency. For instance, compounds with diethylamino groups at the 4-position showed enhanced activity with an IC50 value of 79 nM .

| Compound | Receptor Activity | IC50 (nM) |

|---|---|---|

| Org27569 | Negative Allosteric Modulator | 200 |

| Org29647 | Negative Allosteric Modulator | 79 |

Antiviral Properties

Emerging research has indicated that indole derivatives may possess antiviral properties, particularly against HIV. The mechanism involves inhibition of HIV-1 integrase, a critical enzyme for viral replication.

Case Study: Inhibition of HIV-1 Integrase

A recent study explored the inhibitory effect of indole-2-carboxylic acid derivatives on HIV-1 integrase. The most potent compound exhibited an IC50 value of 0.13 μM, demonstrating significant potential for further development as antiviral agents .

| Compound | Target | IC50 (μM) |

|---|---|---|

| Indole-2-carboxylic Acid Derivative | HIV-1 Integrase | 0.13 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H-Indole-2-methanol?

- Methodological Answer : this compound can be synthesized via reductive cyclization or catalytic methods. For example, reduction of 6-chloroindole-2-carboxylic acid ethyl ester using LiAlH₄ yields 2-hydroxymethyl-6-chloroindole with ~99% efficiency, a strategy applicable to the parent compound . Transition metal catalysis (e.g., Rh(I)) is also effective for indole derivatives, enabling selective functionalization . Graphite-promoted 1,4-addition to acetylenedicarboxylates has been used to synthesize indole derivatives like arcyriaflavin A, demonstrating the adaptability of such methods .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : According to GHS classifications, this compound poses acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Researchers should use PPE (gloves, goggles), work in fume hoods, and maintain spill kits. Emergency protocols include rinsing exposed skin/eyes with water and seeking medical attention for ingestion .

Q. How can the molecular structure of this compound be characterized?

- Methodological Answer : Structural confirmation requires multi-technique analysis:

- NMR : Proton environments (e.g., indole protons at δ 6.35–8.32 ppm) and hydroxyl groups (broad signals) .

- X-ray crystallography : Software like SHELXL refines crystal structures, while Mercury visualizes packing patterns and hydrogen bonds .

- Databases : Cross-reference InChI (1S/C16H15NO) and molecular weight (237.30 g/mol) with PubChem or NIST data .

Advanced Research Questions

Q. How can computational tools resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in unit cell parameters or bond angles can arise from twinning or poor data resolution. Use Mercury’s packing similarity analysis to compare structures and SHELXD for robust phase refinement. For high-throughput resolution, integrate SHELXE into pipelines for automated phasing .

Q. What strategies optimize the synthesis of this compound derivatives for biological activity studies?

- Methodological Answer :

- Functionalization : Introduce substituents via formylation (e.g., 3-formyl-1H-indole-2-carboxylic acid) followed by condensation with amines or thiazoles .

- Chloro derivatives : Replace hydroxyl groups with chlorine via ester intermediates, enabling further nucleophilic substitution .

- Biological testing : Compare substitution patterns (e.g., 2-phenyl vs. 2-methyl) to assess SAR using cytotoxicity assays .

Q. How does this compound serve as a precursor in natural product synthesis?

- Methodological Answer : It is a key intermediate in synthesizing indole alkaloids. For example, Pd(II)-catalyzed cyclization of bisindolylmaleimides derived from this compound yields arcyriaflavin A. Graphite-mediated 1,4-addition to acetylenedicarboxylates provides regioisomeric control, critical for natural product fidelity .

特性

IUPAC Name |

1H-indol-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-5,10-11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEANGGQJOWRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179366 | |

| Record name | 1H-Indole-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24621-70-3 | |

| Record name | 1H-Indole-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024621703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24621-70-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。